N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide
Description
N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide is a benzamide derivative characterized by a dimethylamide group at the benzamide nitrogen and a propargyl-linked methylcarbamoyl substituent at the meta position. Applications may span medicinal chemistry, particularly in kinase inhibition or targeted therapies, though specific data require further validation .
Properties
IUPAC Name |
N,N-dimethyl-3-[3-(methylamino)-3-oxoprop-1-ynyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-14-12(16)8-7-10-5-4-6-11(9-10)13(17)15(2)3/h4-6,9H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKPYUXXAACQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C#CC1=CC(=CC=C1)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide, identified by its CAS number 1353496-91-9, is a compound with significant biological activity, particularly in the context of cancer treatment and pharmacological applications. This article will explore its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 230.26 g/mol
- Structure : The compound features a benzamide core with a dimethylamine group and a propynyl side chain, contributing to its unique pharmacological properties.
This compound acts primarily as an inhibitor of specific cellular processes that are crucial for cancer cell proliferation. Its mechanism includes:
- Inhibition of Kinesin Spindle Protein (KSP) : Similar compounds have been shown to arrest cells in mitosis, leading to the formation of a monopolar spindle phenotype, which is characteristic of KSP inhibition. This results in the induction of cellular death through apoptosis .
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. Studies have demonstrated that:
- Cell Cycle Arrest : The compound effectively halts the cell cycle in cancer cells, preventing their division and promoting apoptosis.
- In Vivo Efficacy : Animal studies have shown favorable pharmacokinetic profiles and significant tumor regression upon administration of similar benzamide derivatives .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- KSP Inhibition Study :
- Pharmacokinetic Profile :
- Mechanistic Insights :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
Substituent Diversity : The target compound’s propargyl group distinguishes it from hydroxy- or methoxy-containing analogs (e.g., ), offering distinct electronic and steric profiles.
Molecular Weight : The compound’s estimated molecular weight (~274.3) is lower than SCH-527123 (465.5), suggesting better compliance with drug-likeness criteria (e.g., Lipinski’s rules) .
Functional Group Impact : The tetrazole in introduces strong acidity (pKa ~4.9), whereas the propynyl group in the target compound may enhance π-π stacking or hydrogen bonding in target binding.
Preparation Methods
Detailed Experimental Example
An illustrative preparation of N,N-dimethyl-3-(4-methyl)benzoyl propionamide is described below:
| Step | Details |
|---|---|
| Starting material | 3-(4-methyl)-benzoyl propionic acid (50 g) |
| Solvent | Ethyl acetate (500 mL) |
| Base | Triethylamine (28.93 g) |
| Acid chloride reagent | Pivaloyl chloride (34.52 g) |
| Temperature during addition | 0–5 °C |
| Reaction time | 30 minutes (anhydride formation), followed by addition of dimethylamine and stirring for 30 minutes |
| Amine reagent | Dimethylamine (60 g, 40% aqueous solution) |
| Workup | Wash with water, aqueous sodium carbonate (10% w/v), and water; dry over anhydrous sodium sulfate; remove solvent under reduced pressure; stir residue with hexane; filter and dry solid |
| Yield | 48.5 g (85% of theoretical) |
| Purity | 99.8% by HPLC |
This procedure avoids chromatographic purification and uses commercially available reagents, making it suitable for scale-up.
Summary Table of Preparation Method Parameters
| Parameter | Preferred Option(s) | Comments |
|---|---|---|
| Acid activation reagent | Methyl chloroformate, ethyl chloroformate, pivaloyl chloride | Pivaloyl chloride preferred for safety and yield |
| Organic base | Triethylamine, trimethylamine, pyridine derivatives | Triethylamine commonly used |
| Solvent | Dichloromethane, chloroform, ethyl acetate | Chlorinated solvents favored for solubility |
| Temperature range | 0 to 5 °C (anhydride formation), −25 to 30 °C (amide formation) | Low temperature minimizes side reactions |
| Reaction time | 15 min to 1 hour | Optimized for complete conversion |
| Workup | Washing with aqueous sodium carbonate and water, drying, solvent removal, hexane treatment | Avoids chromatography |
| Yield | 80–85% | High yield with high purity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
